Erythromycin thiocyanate

Vue d'ensemble

Description

Ce composé est connu pour son activité antibactérienne à large spectre, le rendant efficace contre une variété de bactéries Gram-positives et Gram-négatives . Le thiocyanate d'érythromycine est souvent utilisé comme intermédiaire dans la synthèse d'autres antibiotiques macrolides tels que l'azithromycine et la clarithromycine .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La préparation du thiocyanate d'érythromycine implique généralement les étapes suivantes :

Lavage : Le produit brut de thiocyanate d'érythromycine est lavé avec de l'eau purifiée à 40-60°C.

Dissolution : Le produit lavé est dissous dans de l'acétone à 38-48°C, le volume d'acétone étant 1 à 4 fois celui du produit brut.

Ajustement du pH : Le pH est ajusté à 9,0-10,5 en utilisant une solution alcaline.

Séparation des Phases : La solution est lavée avec une solution saturée de chlorure de sodium, et la phase aqueuse est éliminée.

Addition de Thiocyanate : Du thiocyanate est ajouté à la solution d'acétone, suivi d'une acidification, d'une cristallisation, d'une filtration, d'un lavage avec de l'eau purifiée et d'un séchage pour obtenir le produit final de thiocyanate d'érythromycine.

Méthodes de Production Industrielle : En milieu industriel, le thiocyanate d'érythromycine est produit en utilisant des procédés de fermentation à grande échelle impliquant Saccharopolyspora erythraea. Le bouillon de fermentation est traité pour extraire l'érythromycine, qui est ensuite convertie en thiocyanate d'érythromycine selon les étapes mentionnées ci-dessus .

Analyse Des Réactions Chimiques

Types de Réactions : Le thiocyanate d'érythromycine subit diverses réactions chimiques, notamment :

Réactions de Substitution : Communément avec des ions thiocyanate pour former du thiocyanate d'érythromycine.

Réactifs et Conditions Communs :

Acétone : Utilisée comme solvant dans l'étape de dissolution.

Chlorure de Sodium : Utilisé pour la séparation des phases.

Sels de Thiocyanate : Utilisés pour l'étape d'addition de thiocyanate.

Principaux Produits :

Thiocyanate d'érythromycine : Le principal produit formé à partir de la réaction de l'érythromycine avec le thiocyanate.

4. Applications de la Recherche Scientifique

Le thiocyanate d'érythromycine a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse d'autres antibiotiques macrolides.

Biologie : Étudié pour ses propriétés antibactériennes et son rôle dans l'inhibition de la synthèse protéique dans les bactéries.

Médecine : Utilisé dans le développement d'antibiotiques pour le traitement des infections bactériennes, en particulier chez les patients allergiques à la pénicilline.

Industrie : Employé dans la production à grande échelle de dérivés de l'érythromycine tels que l'azithromycine et la clarithromycine.

5. Mécanisme d'Action

Le thiocyanate d'érythromycine exerce ses effets antibactériens en inhibant la synthèse protéique dans les bactéries sensibles. Il se lie à la molécule d'ARN ribosomique 23S dans la sous-unité 50S des ribosomes bactériens, empêchant la translocation des acides aminés pendant la traduction et l'assemblage des protéines . Cette inhibition de la synthèse protéique conduit finalement à l'effet bactériostatique du thiocyanate d'érythromycine .

Applications De Recherche Scientifique

Erythromycin thiocyanate has a wide range of applications in scientific research, including :

Chemistry: Used as an intermediate in the synthesis of other macrolide antibiotics.

Biology: Studied for its antibacterial properties and its role in inhibiting protein synthesis in bacteria.

Medicine: Used in the development of antibiotics for treating bacterial infections, especially in patients allergic to penicillin.

Industry: Employed in the large-scale production of erythromycin derivatives such as azithromycin and clarithromycin.

Mécanisme D'action

Erythromycin thiocyanate exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of amino acids during translation and assembly of proteins . This inhibition of protein synthesis ultimately leads to the bacteriostatic effect of this compound .

Comparaison Avec Des Composés Similaires

Le thiocyanate d'érythromycine fait partie du groupe des antibiotiques macrolides, qui comprend des composés similaires tels que :

Azithromycine : Connue pour sa meilleure stabilité acide et sa demi-vie plus longue par rapport à l'érythromycine.

Clarithromycine : Possède une activité antibactérienne accrue et de meilleures propriétés pharmacocinétiques.

Roxithromycine : Similaire à l'érythromycine mais avec une meilleure biodisponibilité orale et moins d'effets secondaires gastro-intestinaux.

Unicité : Le thiocyanate d'érythromycine est unique en raison de son utilisation spécifique comme intermédiaire dans la synthèse d'autres antibiotiques macrolides. Sa capacité à subir diverses réactions chimiques en fait un composé précieux dans l'industrie pharmaceutique .

Activité Biologique

Erythromycin thiocyanate is a macrolide antibiotic derived from the fermentation of the actinomycete Streptomyces erythreus. It is known for its broad-spectrum antimicrobial activity, particularly against various bacterial strains. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against different pathogens, resistance patterns, and relevant case studies.

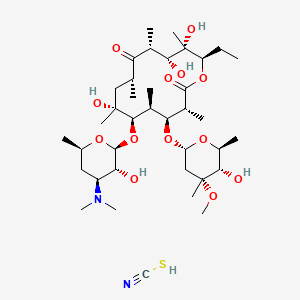

- Chemical Formula : C₃₈H₆₈N₂O₁₃S

- CAS Number : 7704-67-8

- Molecular Weight : 793.02 g/mol

- IUPAC Name : (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione; sulfanylformonitrile.

This compound exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking peptide bond formation and thereby preventing the growth and replication of bacterial cells. This mechanism is similar to that of other macrolide antibiotics.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against gram-positive and some gram-negative bacteria. |

| Antiviral | Exhibits activity against certain viruses (e.g., influenza). |

| Immunomodulatory | Influences inflammatory responses and immune cell function. |

Antimicrobial Spectrum

This compound has demonstrated efficacy against a variety of pathogens:

Gram-positive Bacteria

- Staphylococcus aureus

- Streptococcus pneumoniae

Gram-negative Bacteria

- Escherichia coli

- Klebsiella pneumoniae

Case Study Insights

In a retrospective study analyzing antibiotic resistance patterns in Uganda from January 2016 to December 2018 involving 3,092 microbiology records:

- High resistance rates were observed among common pathogens such as E. coli and K. pneumoniae, with significant resistance to erythromycin noted (Byarugaba et al., 2011a) .

Another study focusing on livestock highlighted that 35% of Enterococci and 46% of E. coli isolates from food-producing animals were resistant to erythromycin .

Resistance Patterns

Despite its effectiveness, the emergence of resistance to this compound poses challenges in clinical settings:

- Resistance mechanisms include methylation of adenine residues in rRNA and efflux pump activity.

- A notable increase in multi-drug resistant strains has been documented in various studies across different regions .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Inhibition of mRNA Splicing : It has been shown to inhibit mammalian mRNA splicing processes .

- Impact on Cell Cycle : Studies indicate potential effects on cell cycle regulation and apoptosis pathways in certain cancer cell lines .

- Inflammatory Response Modulation : this compound also influences inflammatory pathways such as NF-kB and MAPK/ERK signaling .

Table: Summary of Research Findings

Propriétés

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRRTEYLDPNZHR-YZPBMOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858755 | |

| Record name | Erythromycin thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7704-67-8 | |

| Record name | Erythromycin thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.